4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline
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Overview
Description
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinazoline core structure, which is often associated with various biological activities and chemical properties.
Preparation Methods
The synthesis of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the phenoxy intermediate: This step involves the reaction of 2,6-dichloro-4-methylphenol with an appropriate butoxy reagent under controlled conditions.
Coupling with quinazoline: The phenoxy intermediate is then coupled with a quinazoline derivative through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinazolines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline can be compared with other quinazoline derivatives, such as:
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]-3-methoxybenzaldehyde: This compound has a similar structure but includes a methoxy group, which can alter its chemical and biological properties.
2,6-dichloro-4-methylphenol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-13-10-15(20)18(16(21)11-13)24-8-4-5-9-25-19-14-6-2-3-7-17(14)22-12-23-19/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWJZQOVROKHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCOC2=NC=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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